1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
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Overview
Description
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene is an organic compound with the molecular formula C9H7BrF2 and a molecular weight of 233.05 g/mol . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves several steps. One common method includes the reaction of 2,3,5,6-tetrafluorotoluene with an alkali metal iodide, such as sodium iodide, to form a complex . This complex is then reacted with bromomethane in the presence of dimethylformamide as a solvent at low temperatures to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of antifungal agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of bromomethyl and difluoro groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMGPJUOWKYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473174 |
Source
|
Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159276-58-1 |
Source
|
Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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